molecular formula C18H13ClFNO4S B11961206 Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate CAS No. 64415-12-9

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate

Cat. No.: B11961206
CAS No.: 64415-12-9
M. Wt: 393.8 g/mol
InChI Key: IAEGOMJZXABRBV-UHFFFAOYSA-N
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Properties

CAS No.

64415-12-9

Molecular Formula

C18H13ClFNO4S

Molecular Weight

393.8 g/mol

IUPAC Name

ethyl 4-chloro-2-(4-fluorosulfonylphenyl)quinoline-6-carboxylate

InChI

InChI=1S/C18H13ClFNO4S/c1-2-25-18(22)12-5-8-16-14(9-12)15(19)10-17(21-16)11-3-6-13(7-4-11)26(20,23)24/h3-10H,2H2,1H3

InChI Key

IAEGOMJZXABRBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=C(C=C3)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonylation: The fluorosulfonyl group is introduced by reacting the intermediate with fluorosulfonyl chloride (FSO2Cl) under controlled conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(4-methylsulfonylphenyl)-6-quinolinecarboxylate
  • Ethyl 4-chloro-2-(4-nitrophenyl)-6-quinolinecarboxylate
  • Ethyl 4-chloro-2-(4-aminophenyl)-6-quinolinecarboxylate

Uniqueness

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 4-chloro-2-(4-fluorosulfonylphenyl)-6-quinolinecarboxylate (CAS No. 64415-12-9) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core with an ethyl ester functional group, a chloro substituent, and a fluorosulfonyl phenyl moiety. The molecular formula is C18H13ClFNO4SC_{18}H_{13}ClFNO_4S, with a molecular weight of approximately 393.81 g/mol .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's structure allows for potential interactions with various biological targets, particularly in cancer therapy.

  • Mechanism of Action :
    • The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies on related quinoline derivatives have shown that they can selectively inhibit Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of quinoline compounds can induce apoptosis in cancer cell lines such as MCF-7 by disrupting the cell cycle at the G1 phase, thus preventing further proliferation .

Binding Affinities

This compound's binding affinities to various targets have been assessed using molecular docking studies. These studies reveal that the compound can bind effectively to active sites of key proteins involved in cancer progression, suggesting a mechanism for its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey FeaturesUniqueness
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateC₁₁H₁₃ClN₂O₂SContains a pyrimidine instead of quinolineDifferent heterocyclic structure
Ethyl 4-chloroquinoline-6-carboxylateC₁₁H₁₀ClN₁O₂Lacks fluorosulfonic groupSimpler structure without sulfonation
4-Chloro-2-(4-fluorophenyl)quinolineC₁₅H₁₀ClFNContains fluorophenyl but no sulfonic acidAbsence of carboxylic acid functionality

The structural complexity of this compound may enhance its biological activity compared to simpler analogs, potentially allowing for more specific interactions with biological targets.

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